![molecular formula C12H15ClN2O3 B2539746 2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one CAS No. 571158-80-0](/img/structure/B2539746.png)
2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one
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Overview
Description
2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. It is a synthetic compound that is derived from piperazine and furan-2-carbonyl.
Scientific Research Applications
- 2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one can be used in the production of pyranone derivatives. Pyranones are versatile compounds with applications in drug discovery, agrochemicals, and materials science. Researchers explore their potential as enzyme inhibitors, antimicrobial agents, and more .
- The compound plays a role in synthesizing sugar analogues. These modified sugars mimic natural sugars and find applications in glycobiology, drug design, and vaccine development. By altering the furan-2-carbonyl moiety, scientists can create novel sugar-based structures .
- Researchers investigate the use of 2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one as a building block for designing new antibiotics and anticancer agents. Its unique piperazine-furanone scaffold may contribute to novel drug candidates .
- Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed molecular docking studies as anti-HIV-1 agents. While not directly related to the compound, this highlights the broader field of antiviral research where similar heterocyclic structures play a role .
- Scientists use 2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one as a probe in chemical biology studies. It helps identify protein targets, study enzyme mechanisms, and explore cellular pathways. The furanone group may interact with specific proteins or enzymes .
- Laboratories utilize this compound as a high-quality reference standard for accurate results in pharmaceutical testing. Its purity, stability, and well-defined structure make it valuable for calibration and validation purposes .
Pyranone Synthesis
Sugar Analogues
Antibiotics and Anticancer Drugs
Anti-HIV-1 Agents
Chemical Biology and Target Identification
Pharmaceutical Testing Reference Standard
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, influencing cell cycle progression and apoptosis .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in cell cycle regulation and apoptosis .
Result of Action
Similar compounds have been shown to induce changes in cell cycle progression and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one . These factors can include pH, temperature, and the presence of other compounds or enzymes.
properties
IUPAC Name |
2-chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-9(13)11(16)14-4-6-15(7-5-14)12(17)10-3-2-8-18-10/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWYKGIQTATWGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C2=CC=CO2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one |
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